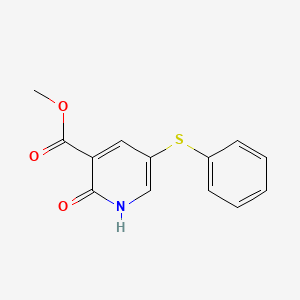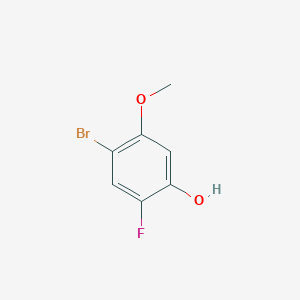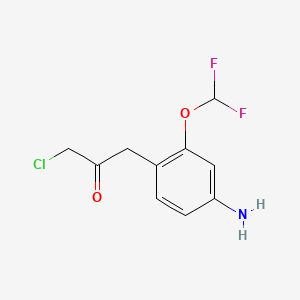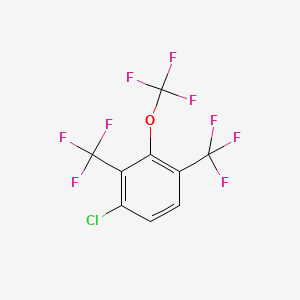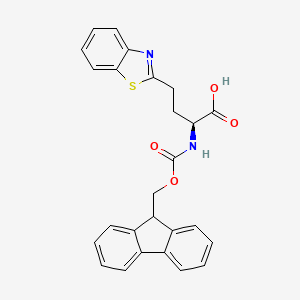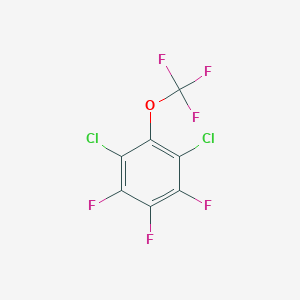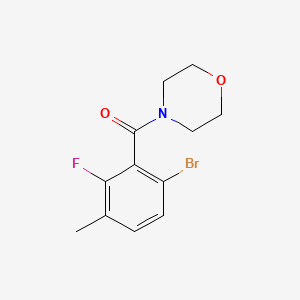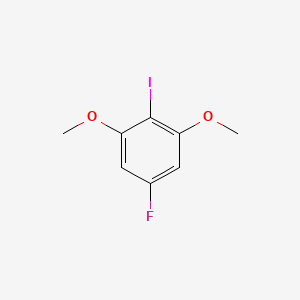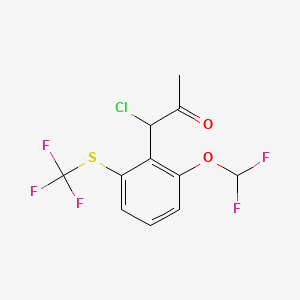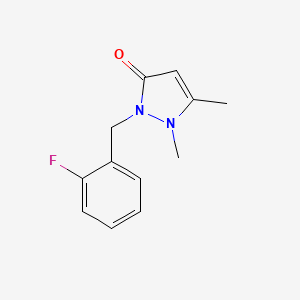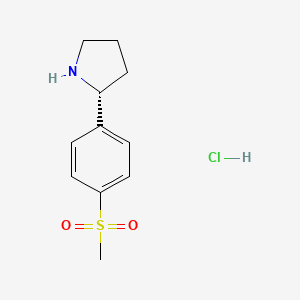
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H7BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, formyl, and methyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-5-methylbenzaldehyde.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized using this compound.
Comparación Con Compuestos Similares
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid can be compared with other similar boronic acids, such as:
- 4-Chloro-3-formylphenylboronic acid
- 2-Fluoro-3-formylphenylboronic acid
- 5-Methyl-2-fluoro-3-formylphenylboronic acid
These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The unique combination of chloro, fluoro, formyl, and methyl groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C8H7BClFO3 |
|---|---|
Peso molecular |
216.40 g/mol |
Nombre IUPAC |
(4-chloro-2-fluoro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClFO3/c1-4-2-6(9(13)14)8(11)5(3-12)7(4)10/h2-3,13-14H,1H3 |
Clave InChI |
YDKZAXZIGGSSLS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1F)C=O)Cl)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


